Propan-2-yl ethenyl(ethyl)phosphinate
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Overview
Description
Propan-2-yl ethenyl(ethyl)phosphinate is an organophosphorus compound that features a phosphinate group bonded to an isopropyl, ethenyl, and ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphinates, including propan-2-yl ethenyl(ethyl)phosphinate, can be achieved through several methods. One common approach involves the deprotonation of H-phosphinate esters with lithium hexamethyldisilazide (LHMDS) at low temperatures, followed by alkylation with a variety of electrophiles . Another method includes the use of palladium-catalyzed cross-coupling reactions between anilinium hypophosphite and aromatic electrophiles . Additionally, copper-catalyzed P-arylation of organophosphorus compounds containing P-H bonds can be employed .
Industrial Production Methods
Industrial production of phosphinates often involves large-scale reactions using readily available reagents and catalysts. The use of arynes for C-P bond construction under mild conditions is one such method that provides high yields and operational simplicity . The process typically involves the use of commercially available ligands and catalysts to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl ethenyl(ethyl)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphinates to phosphines.
Substitution: Substitution reactions, such as P-arylation, can introduce aryl groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include palladium and copper catalysts, lithium hexamethyldisilazide (LHMDS), and various electrophiles . Reaction conditions often involve low temperatures for deprotonation and mild conditions for cross-coupling reactions.
Major Products Formed
The major products formed from these reactions include arylphosphonates, arylphosphinates, and arylphosphine oxides . These products are valuable intermediates in organic synthesis and have various applications in the chemical industry.
Scientific Research Applications
Propan-2-yl ethenyl(ethyl)phosphinate has several scientific research applications:
Mechanism of Action
The mechanism of action of propan-2-yl ethenyl(ethyl)phosphinate involves its interaction with molecular targets through the formation of phosphinate esters. These esters can inhibit enzymes by mimicking the transition state of enzyme-substrate complexes . The compound’s bioisosteric properties allow it to interact with various biological pathways, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to propan-2-yl ethenyl(ethyl)phosphinate include:
- Ethyl phosphinate
- Methyl phosphinate
- Phenyl phosphinate
Uniqueness
This compound is unique due to its specific combination of isopropyl, ethenyl, and ethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a versatile compound in various chemical reactions and applications .
Properties
CAS No. |
88093-32-7 |
---|---|
Molecular Formula |
C7H15O2P |
Molecular Weight |
162.17 g/mol |
IUPAC Name |
2-[ethenyl(ethyl)phosphoryl]oxypropane |
InChI |
InChI=1S/C7H15O2P/c1-5-10(8,6-2)9-7(3)4/h5,7H,1,6H2,2-4H3 |
InChI Key |
WRMPJZQYVSITGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCP(=O)(C=C)OC(C)C |
Origin of Product |
United States |
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